molecular formula C17H17ClN2O3S B11666104 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B11666104
M. Wt: 364.8 g/mol
InChI Key: GTBROTLCZOAFTK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound with a pyran ring structure This compound is notable for its diverse functional groups, including an amino group, a chloromethyl group, a cyano group, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyran ring through a cyclization reaction, followed by the introduction of the amino, chloromethyl, and cyano groups through subsequent substitution reactions. The methylsulfanyl group can be introduced via nucleophilic substitution using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Substituted amines or thioethers.

Scientific Research Applications

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse functional groups that can interact with biological targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
  • 4-ethynylthioanisole
  • 6-alkyl-4-aryloxymethyl-2,6-dihydropyrano[3,2-c]quinolin-5-ones

Uniqueness

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the pyran ring structure. This combination provides a versatile platform for chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-3-22-17(21)15-13(8-18)23-16(20)12(9-19)14(15)10-4-6-11(24-2)7-5-10/h4-7,14H,3,8,20H2,1-2H3

InChI Key

GTBROTLCZOAFTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)SC)C#N)N)CCl

Origin of Product

United States

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